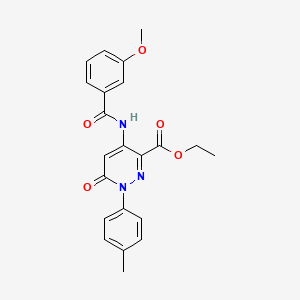

![molecular formula C15H14BrN3O2S B2465478 (2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2097941-40-5](/img/structure/B2465478.png)

(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

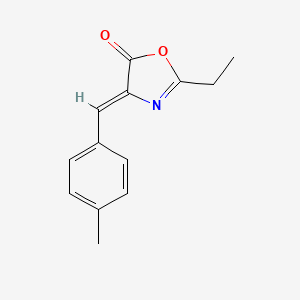

The compound contains several functional groups including a pyrimidine ring, a bromine atom, a pyrrolidine ring, and a thiophene ring. These groups are common in many pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and thiophene rings are aromatic, meaning they have a special stability due to delocalized electrons .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the pyrrolidine ring, which is a secondary amine and can act as a nucleophile or base .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the bromine atom would likely make it relatively heavy and possibly volatile, while the multiple rings could influence its solubility .Applications De Recherche Scientifique

Synthesis and Biological Applications

The compound has been studied primarily for its potential in synthesizing various bioactive molecules. For instance, Shehab, Abdellattif, and Mouneir (2018) reported on the synthesis of pyrimidine-2-thiol derivatives using similar compounds. These synthesized compounds showed potent anti-inflammatory and antioxidant activities in vitro and in vivo (Shehab, Abdellattif, & Mouneir, 2018).

Antibacterial and Antifungal Properties

Bogdanowicz et al. (2013) explored the antibacterial activity of novel 4-pyrrolidin-3-cyanopyridine derivatives, synthesized from similar bromopyrimidine compounds. The study found that these derivatives exhibited significant antimicrobial activity against various aerobic and anaerobic bacteria, with minimal inhibitory concentrations ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).

Applications in Organic Synthesis

Verbitskiy et al. (2012) demonstrated the use of similar bromopyrimidine compounds in organic synthesis, particularly in the Suzuki–Miyaura cross-coupling and nucleophilic aromatic substitution reactions. These methods were utilized to synthesize substituted pyrimidines bearing thiophene fragments, showcasing the compound's versatility in organic chemistry (Verbitskiy et al., 2012).

Potential in Drug Development

The potential of related bromopyrimidine compounds in drug development has been explored. For example, Nanjundaswamy et al. (2022) synthesized thiophene-based chalcone analogues, which were evaluated for their antibacterial activity. Molecular docking studies indicated potential applications in targeting specific bacterial proteins (Nanjundaswamy et al., 2022).

Crystallography and Structural Analysis

Studies like those by Girisha et al. (2016) have focused on the crystal structures of chalcones related to the compound . This research aids in understanding the molecular interactions and stability of such compounds, which is crucial for their potential applications in various fields (Girisha et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

(E)-1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN3O2S/c16-11-8-17-15(18-9-11)21-12-5-6-19(10-12)14(20)4-3-13-2-1-7-22-13/h1-4,7-9,12H,5-6,10H2/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFSZJYBOGKWOG-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)C=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)/C=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(isopropylthio)phenyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2465395.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2465397.png)

![N-[(3-Cyano-4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2465400.png)

![3-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide](/img/structure/B2465407.png)

![4,7-Dimethyl-6-propan-2-yl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2465411.png)

![4-(thiophen-2-ylmethyl)-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2465413.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2465417.png)